molecular formula C18H34O2<br>C8H17CH=CH(CH2)7COOH<br>C18H34O2 B1677204 Oleic acid CAS No. 112-80-1

Oleic acid

Cat. No. B1677204
CAS RN: 112-80-1
M. Wt: 282.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Description

Oleic acid (OA) is a non-essential fatty acid classified as a monounsaturated fatty acid (MUFA) that is richly present in olive oil . It is widely used as a surfactant for the stabilization of magnetic nanoparticles .


Synthesis Analysis

Oleic acid plays a crucial role in the synthesis of nanoparticles . It has been used in the synthesis of colloidal nanoparticles, where it pairs with oleylamine . In the biosynthesis of lipids within Saccharomyces cerevisiae, oleic acid upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of the SIRT1-PGC1α complex .


Molecular Structure Analysis

Oleic acid is characterized by its 18-carbon chain, with a single cis double bond located nine carbons from the methyl (omega) end of the chain . This cis configuration introduces a bend in the molecule, resulting in its typical liquid-at-room-temperature state as compared to the straight chains of saturated fatty acids .


Chemical Reactions Analysis

Oleic acid undergoes the reactions of carboxylic acids and alkenes . It is soluble in an aqueous base to give soaps called oleates . There is an addition of iodine across the double bond . The hydrogenation of double bonds yields the saturated derivative, stearic acid . When heated with alkali, migration of the double bond occurs, giving the α, β -unsaturated acid CH3(CH2)14CH=CHCO2H, and this, on further heating with alkali, gives palmitic acid .


Physical And Chemical Properties Analysis

Oleic acid is a solid with a low melting point; two crystalline forms (α -form, melting point 13.4 °C [56 °F], and β -form, melting point 16.3 °C [61 °F]) are known . It is a long-chain carboxylic acid; its molecule contains one double bond between C9 and C10 with the cis configuration .

Scientific Research Applications

  • Pharmaceutical Applications :

    • Oleic acid has been used in the formulation of topical unsaturated fatty acid vesicles to improve the antioxidant activity of ammonium glycyrrhizinate, demonstrating potential for treating topical diseases (Cristiano et al., 2021).
    • It serves as a common pharmaceutical excipient and is analyzed using GC-FID for quantitative analysis in various dosage forms (Zhang et al., 2015).
  • Agricultural and Environmental Applications :

    • In agriculture, oleic acid's influence on the yield and quality of high-oleic sunflower plants has been studied, with sulfur application on the background of mineral fertilizers showing a positive impact (Yunyk, 2021).
    • Its role in synthesizing nanostructures for environmental applications has been explored, such as in the formation of hexagonal pyramidal and bipyramidal wurtzite CdSe-CdS core-shell nanocrystals (Tan et al., 2017).
  • Nutritional and Health Applications :

    • Oleic acid is being engineered in the oleaginous yeast Yarrowia lipolytica for sustainable production of high-oleic oils, showing potential as a substitute for high oleic plant oils in nutrition and health industries (Wang et al., 2022).
    • In bone tissue engineering, oleic acid shows potential as a bone induction factor, indicating its possible use in treatments for bone lesions (Cardoso et al., 2017).
  • Chemical Synthesis and Catalysis :

    • Oleic acid has been used as a catalyst in the synthesis of densely substituted indole derivatives, showcasing its synergy between Bronsted acidity and surfactant ability (Ganesan et al., 2015).
  • Industrial Applications :

    • It's used in the epoxidation of waste cooking oil, demonstrating its potential in the production of eco-friendly ep
    oxide and contributing to sustainable practices .
  • Oleic acid plays a crucial role in the synthesis and assembly of perovskite nanocuboid two-dimensional arrays, which has implications for material science and nanotechnology (Hu et al., 2015).
  • Analytical Techniques :

    • A novel HPLC-CAD method has been developed for studying the compositions of oleic acid, enhancing the understanding and quality control of oleic acid (Zhao et al., 2021).
  • Biomedical Applications :

    • Oleic acid-coated Fe3O4 nanoparticles have been explored for their potential in biomedical applications, including hyperthermia therapy for cancer (Shete et al., 2015).
    • Its antimicrobial and anticancer activities have been studied, showing oleic acid derivatives' potential in treating various diseases (Batur et al., 2019).
  • Energy and Fuel Applications :

    • Oleic acid has been investigated as an anti-wear additive in diesel fuel, highlighting its potential in enhancing fuel properties and reducing engine wear (Bychenin et al., 2016).
  • Lubrication and Tribology :

    • Studies on oleic acid surface-modified ZnO nanoparticles have shown their effectiveness in reducing friction and wear in lubricants, beneficial for various mechanical applications (Ran et al., 2017).
  • Food Industry and Nutraceuticals :

    • A study on molecular distillation conditions for oleic acid from a rich-in-fatty acid model mixture has been conducted to increase its purity and yield, relevant for food industry applications (Ketenoglu et al., 2018).
    • Paper spray tandem mass spectrometry has been used for assessing oleic acid content in edible vegetable oils, emphasizing its importance in nutraceuticals (Bartella et al., 2023)

Safety And Hazards

Oleic acid vapors are heavier than air and may spread along floors. They form explosive mixtures with air on intense heating. Development of hazardous combustion gases or vapors is possible in the event of fire . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Oleic acid’s benefits are well-recognized, and research is ongoing to understand its full range of effects and applications. For instance, recent studies are exploring its potential in cancer treatments, as oleic acid has demonstrated cytotoxic effects on cancer cells in lab settings . It can be considered as an improved therapeutic agent in prophylaxis and/or treatment of insulin resistance and type 2 diabetes mellitus .

properties

IUPAC Name

(Z)-octadec-9-enoic acid
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InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
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InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H34O2, Array
Record name OLEIC ACID
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Related CAS

28325-80-6, 7049-68-5, 29857-65-6
Record name 9-Octadecenoic acid (9Z)-, homopolymer
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DSSTOX Substance ID

DTXSID1025809
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Molecular Weight

282.5 g/mol
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Physical Description

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour
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Boiling Point

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm
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Flash Point

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c.
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Solubility

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils
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Density

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898
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Vapor Pressure

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C
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Mechanism of Action

Insulin resistance is linked with a cluster of multiple risk factors and excessive acceleration of atherosclerosis. The underlying mechanism is not, however, fully understood. To determine the link between insulin resistance and altered vascular function, we focused on the effect of various non-esterified fatty acids on diacylglycerol-protein kinase C pathway and mitogen-activated protein kinase activity in cultured aortic smooth muscle cells. Incubation of the cells with saturated non-esterified fatty acids (200 micromol/L) for 24 hr, such as palmitate or stearate, induced a significant increase in diacylglycerol concentrations by about fivefold or eightfold, respectively, whereas oleate induced a slight increase in diacylglycerol concentrations by 1.8-fold and arachidonate induced none. In addition, the increased diacylglycerol concentrations induced by palmitate were completely restored to control concentrations by triacsin C, acyl-CoA synthetase inhibitor. These results suggest that saturated non-esterified fatty acids may increase diacylglycerol concentrations through de novo pathway by stepwise acylation. In parallel with the increased diacylglycerol, incubation of the cells with saturated non-esterified fatty acids significantly induced the activation of protein kinase C and mitogen-activated protein kinase. The palmitate-induced increase in mitogen-activated protein kinase activity was restored to control concentrations by GF109203X (5 x 10(-7) mol/L), a specific protein kinase C inhibitor, suggesting a protein kinase C-dependent activation of mitogen-activated protein kinase. Saturated non-esterified fatty acids induced an increase in de novo diacylglycerol synthesis and subsequent activation of protein kinase C and mitogen-activated protein kinase in cultured aortic smooth muscle cells. This could contribute to the altered vascular functions in the insulin resistant state.
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Product Name

Oleic Acid

Color/Form

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID

CAS RN

112-80-1, 68412-07-7, 2027-47-6
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Record name 9-octadecenoic acid
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Record name Oleic acid
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Record name Oleic acid
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Explanation Creative Commons CC BY 4.0

Melting Point

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C
Record name OLEIC ACID
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Record name OLEIC ACID
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Record name Oleic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000207
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name OLEIC ACID
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleic acid
Reactant of Route 2
Oleic acid
Reactant of Route 3
Oleic acid
Reactant of Route 4
Oleic acid
Reactant of Route 5
Oleic acid
Reactant of Route 6
Oleic acid

Citations

For This Compound
635,000
Citations
C Carrillo Pérez, MM Cavia Camarero… - … , 2012, v. 27, n. 4 (julio …, 2012 - riubu.ubu.es
… in oleic acid have beneficial effects in inflammatory-related diseases. In addition, a wide range of studies evaluate the effect of oleic acid in … Conclusion:In conclusion, oleic acid could be …
Number of citations: 231 riubu.ubu.es
L Acid - J. Am. Coll. Toxicol, 1987 - cir-safety.org
… (42) Oleic Acid derived from tall oil and Oleic Acid meeting the specifications in Section 172.860 are permitted as direct food additives. (42) Oleic Acid is also allowed as a food additive …
Number of citations: 137 www.cir-safety.org
C Carrillo Pérez, MM Cavia Camarero… - … Hospitalaria, 2012, v …, 2012 - riubu.ubu.es
… in cell proliferation induced by oleic acid in different tumor cell lines. Herein, oleic acid could … Thus, we will describe the ability of oleic acid to induce apoptosis and/or inhibit cell …
Number of citations: 211 riubu.ubu.es
S Teres, G Barceló-Coblijn, M Benet… - Proceedings of the …, 2008 - National Acad Sciences
… However, in this study we demonstrate that the hypotensive effect of olive oil is caused by its high oleic acid (OA) content (≈70–80%). We propose that olive oil intake increases OA …
Number of citations: 653 www.pnas.org
L Zhang, R He, HC Gu - Applied Surface Science, 2006 - Elsevier
… Consider the results from TGA HPPS, we confirm that there was a single oleic acid molecule layer adsorbed on the surface of the Fe 3 O 4 nanoparticle, but the OA molecule adsorbed …
Number of citations: 096 www.sciencedirect.com
H Sales-Campos, P Reis de Souza… - Mini reviews in …, 2013 - ingentaconnect.com
… Abstract: Evidences in the last years have showed the effects of oleic acid (OA) in human health and disease. Olive oil, rich in oleic acid, is supposed to present modulatory effects in a …
Number of citations: 536 www.ingentaconnect.com
M Vargas, A Albors, A Chiralt, C González-Martínez - Food Hydrocolloids, 2009 - Elsevier
… The aim of this work is to analyse the effect of oleic acid incorporation on the functional characteristics of chitosan-based films such as water sorption, mechanical, optical and barrier …
Number of citations: 365 www.sciencedirect.com
K Karacor, M Cam - Medical Science and Discovery, 2015 - dergipark.org.tr
… Studies conducted on oleic acid have revealed the fact that oleic acid has positive or … that oleic acid has beneficial effects, unlike other studies proved that exposed to oleic acid of …
Number of citations: 33 dergipark.org.tr
SH el-Sharkawy, W Yang, L Dostal… - Applied and …, 1992 - Am Soc Microbiol
… acid as a novel product of oleic acid biotransformation (12, 13). … of oleic acid into 1-hydroxyoctadecanoic and 10-oxo-octadecanoic acids. Screening experiments revealed that oleic acid …
Number of citations: 110 journals.asm.org
B Ongpipattanakul, RR Burnette, RO Potts… - Pharmaceutical …, 1991 - Springer
… The oleic acid content in SC was then measured … -oleic acid in the initial chloroform—methanol mixture at a ratio of 1:2 (w/w; oleic acid:SC lipid) to approximate the amount of oleic acid …
Number of citations: 439 link.springer.com

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